molecular formula C12H11IN2O2S B2410492 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 721414-88-6

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No.: B2410492
CAS No.: 721414-88-6
M. Wt: 374.2
InChI Key: WWRSQRZMEAYPDH-UHFFFAOYSA-N
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Description

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11IN2O2S and a molecular weight of 374.2 g/mol It is characterized by the presence of an amino group, an iodophenyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride under appropriate conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the iodine atom plays a crucial role in the desired chemical or biological activity .

Properties

IUPAC Name

3-amino-N-(4-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSQRZMEAYPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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